(2E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide
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Description
(2E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.38. The purity is usually 95%.
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Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide , also known as a derivative of phenylpropene amides, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21NO4
- Molecular Weight : 327.38 g/mol
- CAS Number : 514808-48-1
The compound features a conjugated double bond system, which is pivotal for its biological interactions. The presence of methoxy and ethoxy groups may influence its pharmacological properties through modulation of lipophilicity and steric effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, research has shown that phenylpropene derivatives can induce apoptosis in various cancer cell lines by activating the mitochondrial pathway and inhibiting key survival signaling pathways such as PI3K/Akt and MAPK .
Case Study: In Vitro Studies
In vitro studies on derivatives of phenylpropene have demonstrated their ability to inhibit the proliferation of cancer cells. A study indicated that these compounds could reduce cell viability in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, including cancer and neurodegenerative disorders. Compounds similar to this compound have shown promise in reducing inflammatory markers such as TNF-α and IL-6 in various models .
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of pro-inflammatory cytokines .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar compounds have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function, leading to cell lysis .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-24-16-9-7-15(8-10-16)20-19(21)12-6-14-5-11-17(22-2)18(13-14)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZWOKXRMBMHDJ-WUXMJOGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.